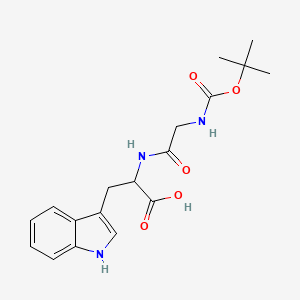
N-(tert-Butoxycarbonyl)glycyltryptophan
Übersicht
Beschreibung
“N-(tert-Butoxycarbonyl)glycyltryptophan” is a chemical compound that is used in organic synthesis . It is an important intermediate used to synthesize proteins and polypeptides .
Synthesis Analysis
The synthesis of “N-(tert-Butoxycarbonyl)glycyltryptophan” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular formula of “N-(tert-Butoxycarbonyl)glycyltryptophan” is C16H20N2O4 . The molecular weight is 304.349 .
Chemical Reactions Analysis
The chemical reactions involving “N-(tert-Butoxycarbonyl)glycyltryptophan” primarily involve the deprotection of the N-Boc group . This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Physical And Chemical Properties Analysis
The heat capacities of “N-(tert-Butoxycarbonyl)glycyltryptophan” were measured over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .
Wissenschaftliche Forschungsanwendungen
- NSC341355 has shown promise as an anticancer agent. It inhibits certain enzymes involved in tumor growth and metastasis. Researchers have explored its potential in various cancer types, including breast, lung, and colon cancers .
- NSC341355 exhibits neuroprotective effects by modulating oxidative stress and inflammation. It may have applications in treating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .
- Studies suggest that NSC341355 possesses antibacterial properties. It could be useful in combating bacterial infections, although further research is needed to understand its mechanism of action and specific targets .
- NSC341355 has been investigated for its anti-inflammatory potential. It may help regulate immune responses and reduce inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Preliminary studies indicate that NSC341355 might inhibit viral replication. Researchers have explored its activity against viruses such as HIV and hepatitis C .
- NSC341355’s chemical properties make it suitable for incorporation into drug delivery systems. It could enhance drug stability, solubility, and targeted delivery to specific tissues .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Anti-inflammatory Effects
Antiviral Applications
Drug Delivery Systems
Wirkmechanismus
Target of Action
NSC341355, also known as DTXSID50319179 or N-(tert-Butoxycarbonyl)glycyltryptophan, is a novel small molecule inhibitor with potent anti-tumor activity against triple-negative breast cancer (TNBC) cells .
Mode of Action
It has been observed that nsc341355 reduces the proliferation of tnbc cells through the induction of apoptosis . This suggests that NSC341355 may interact with its targets to disrupt cell cycle progression and promote programmed cell death.
Biochemical Pathways
Proteomic and gene array analysis implicated a myriad of canonical signaling pathways including cell death, and cell survival
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the bioavailability of a drug and its distribution within the body
Result of Action
NSC341355 has been observed to reduce the proliferation of TNBC cells and induce apoptotic cell death . It also impaired TNBC cell migration and invasion via expression reduction of the epithelial-to-mesenchymal transition (EMT) markers . These results suggest that NSC341355 may exhibit anti-tumor activity in TNBC cells.
Action Environment
Environmental factors can significantly impact the effectiveness of a drug and its interaction with its target
Safety and Hazards
Zukünftige Richtungen
“N-(tert-Butoxycarbonyl)glycyltryptophan” has been identified as a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . It was first identified in Australia in 2015 and has subsequently been found in China, the Netherlands, and other European countries . This suggests potential future directions in the field of medicine and drug synthesis .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319179 | |
| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)glycyltryptophan | |
CAS RN |
78700-53-5 | |
| Record name | NSC341355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)

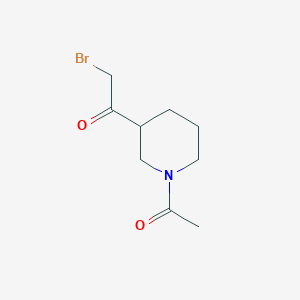

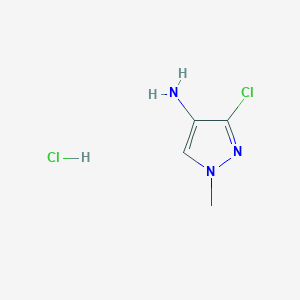
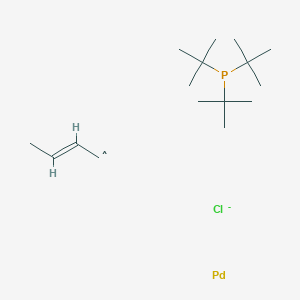
![1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2831347.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)
![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)
![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)
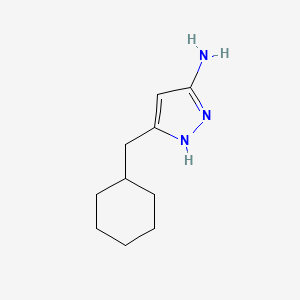
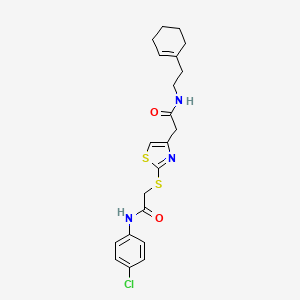
amine hydrochloride](/img/structure/B2831359.png)